molecular formula C11H15FN2O2 B6589077 tert-butyl N-(3-amino-5-fluorophenyl)carbamate CAS No. 1691774-25-0

tert-butyl N-(3-amino-5-fluorophenyl)carbamate

Cat. No.: B6589077
CAS No.: 1691774-25-0
M. Wt: 226.25 g/mol
InChI Key: MKRKHDCESRRTPZ-UHFFFAOYSA-N
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Description

tert-butyl N-(3-amino-5-fluorophenyl)carbamate: is a chemical compound with significant applications in various fields such as chemistry, biology, and medicine. It is characterized by the presence of a tert-butyl group, an amino group, and a fluorophenyl group, making it a versatile compound for various synthetic and research purposes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(3-amino-5-fluorophenyl)carbamate typically involves the reaction of tert-butyl carbamate with 3-amino-5-fluorophenyl isocyanate. This reaction is usually carried out under mild conditions, often in the presence of a base such as cesium carbonate and a catalyst like tetrabutylammonium iodide (TBAI) . The reaction proceeds efficiently, yielding the desired carbamate compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of tert-butyl N-(3-amino-5-fluorophenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function . The pathways involved may include signal transduction pathways, metabolic pathways, or other cellular processes .

Comparison with Similar Compounds

Uniqueness: tert-butyl N-(3-amino-5-fluorophenyl)carbamate is unique due to the specific positioning of the amino and fluorine groups on the phenyl ring, which can influence its reactivity and interaction with biological targets. This unique structure can result in distinct biological activities and chemical properties compared to its analogs .

Properties

CAS No.

1691774-25-0

Molecular Formula

C11H15FN2O2

Molecular Weight

226.25 g/mol

IUPAC Name

tert-butyl N-(3-amino-5-fluorophenyl)carbamate

InChI

InChI=1S/C11H15FN2O2/c1-11(2,3)16-10(15)14-9-5-7(12)4-8(13)6-9/h4-6H,13H2,1-3H3,(H,14,15)

InChI Key

MKRKHDCESRRTPZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=CC(=C1)N)F

Purity

95

Origin of Product

United States

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